2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Description
2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1060815-90-8) is a halogenated heterocyclic compound with the molecular formula C₆H₃ClIN₃ and a molecular weight of 279.47 g/mol . It features a pyrrolo[2,3-d]pyrimidine core substituted with chlorine at position 2 and iodine at position 5. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and antifolate agents due to its reactive halogen substituents .
Properties
IUPAC Name |
2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-6-10-1-3-4(8)2-9-5(3)11-6/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGBAXNIILKLJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=C(N=C2N1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680570 | |
| Record name | 2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060815-90-8 | |
| Record name | 2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
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Biological Activity
2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry and agricultural sciences due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₆H₃ClIN₃
- Molecular Weight : 279.47 g/mol
- Appearance : White crystalline solid
- Melting Point : 179–183 °C
- Solubility : Soluble in organic solvents, poorly soluble in water
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in various cellular processes. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit receptor tyrosine kinases, particularly those involved in macrophage differentiation, such as CSF1R (Colony-Stimulating Factor 1 Receptor) . This inhibition can lead to therapeutic effects against conditions such as cancer and inflammatory diseases.
- Nucleic Acid Interference : Similar compounds have demonstrated potential antiviral and anticancer properties by interfering with nucleic acid synthesis and inhibiting specific enzymes critical for cellular replication .
Structure-Activity Relationship (SAR)
The unique halogenation pattern of this compound contributes significantly to its biological activity. Variations in the structure can lead to differences in potency against various biological targets. For example:
| Compound Name | Structure Features | Notable Activity/Use |
|---|---|---|
| 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | Chlorine at position 4 | Pharmaceutical intermediate |
| 6-Chloro-7-iodo-deazapurine | Deazapurine core | Antiviral properties |
| 4-Iodo-5-chloro-7H-pyrrolo[2,3-d]pyrimidine | Iodine at position 4 | Potential anticancer activity |
The halogen substituents influence the compound's reactivity and interaction with biological macromolecules, enhancing its selectivity for certain targets .
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, one derivative was shown to exhibit significant cytotoxic effects against various cancer cell lines with IC50 values ranging from 29 to 59 µM . Notably, it demonstrated comparable activity to established tyrosine kinase inhibitors (TKIs) like sunitinib against EGFR and VEGFR2 with IC50 values of approximately 40 to 204 nM.
Mechanistic Insights
Mechanistic studies revealed that treatment with certain derivatives led to cell cycle arrest and apoptosis in HepG2 cells. The upregulation of pro-apoptotic proteins such as caspase-3 and Bax was observed, along with downregulation of anti-apoptotic proteins like Bcl-2 . These findings suggest that the compound may induce apoptosis through specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Variations
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Positional Isomerism : 4-Chloro-5-iodo derivatives (vs. 2-Cl,5-I) exhibit altered electronic distributions, impacting reactivity in nucleophilic substitutions .
- Aryl Substitutions : Bulky aryl groups (e.g., 4-chlorophenyl) improve crystallinity and stability, as evidenced by single-crystal X-ray data (R factor = 0.042) .
Key Observations :
- Halogen Introduction : Iodination typically requires milder conditions compared to bromination or chlorination due to iodine’s lower electronegativity .
- Polyglutamation : Compounds like LY231514 demonstrate that glutamation of pyrrolo[2,3-d]pyrimidines enhances multi-enzyme inhibition (Ki for TS = 1.3 nM) .
Key Observations :
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a two-step halogenation sequence:
- Step 1: Chlorination at the 2-position of the pyrrolo[2,3-d]pyrimidine core.
- Step 2: Iodination at the 5-position.
This sequence is favored to obtain the desired regioselective substitution pattern.
Preparation of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate
The 2-chloro derivative is commonly prepared from 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol via chlorination using phosphorus oxychloride (POCl3). Key conditions include:
- Reagents: Phosphorus oxychloride (2.0 to 3.0 equivalents), tertiary amine base (e.g., diisopropylethylamine, 1.1 to 2.0 equivalents).
- Solvent: Aromatic solvents such as toluene.
- Temperature: Initial reaction at 0–50°C (preferably 25°C), then heated to 40–100°C (preferably ~75°C), followed by further heating to 75–125°C (preferably ~105°C) for 1–24 hours (optimal ~16 hours).
- Yield: High yields reported with careful control of equivalents and temperature.
This method is scalable and suitable for industrial production, providing a reliable route to 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, which can be selectively dechlorinated or further functionalized.
Iodination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine to 4-Chloro-5-iodo Derivative
The iodination step involves selective electrophilic substitution at the 5-position using N-iodosuccinimide (NIS):
- Starting Material: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Reagents: N-iodosuccinimide (NIS), typically 1.05 equivalents.
- Solvent: Dimethylformamide (DMF).
- Temperature: Reaction initiated at 0°C, then stirred at room temperature overnight.
- Workup: Treatment with saturated sodium thiosulfate solution to quench excess iodine, followed by filtration, washing, and drying under vacuum.
- Scale: Successfully performed on 100 g to 500 g scales.
- Yield: High yields (~93–95%) reported.
This protocol ensures regioselective iodination at the 5-position without affecting the 4-chloro substituent.
Alternative and Supporting Methods
- Protection/Deprotection Strategies: Some synthetic routes employ nitrogen protecting groups (e.g., benzyl or tosyl) during intermediate steps to improve selectivity and yield, which are later removed sequentially or in one pot.
- Hydrogenation for Selective Dechlorination: Atmospheric pressure hydrogenation can be used to selectively remove chlorine atoms at undesired positions, facilitating the preparation of intermediates like 2-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Catalysis and Additives: Use of bases such as potassium carbonate or sodium carbonate to facilitate nucleophilic substitutions and coupling reactions in related synthetic schemes.
- Industrial Scale-Up: Reaction conditions are optimized for large-scale synthesis with mild conditions, high yields, and straightforward post-reaction workup.
Summary Table of Key Preparation Parameters
| Step | Reagents & Equivalents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol | POCl3 (2.0–3.0 eq), DIPEA (1.1–2.0 eq) | Toluene | 0–50 (start), then 40–100, finally 75–125 | 1–24 h (optimal 16 h) | High (>90) | Stepwise temperature increase critical |
| Iodination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | NIS (1.05 eq) | DMF | 0°C → RT overnight | Overnight | 93–95 | Sodium thiosulfate quench post-reaction |
| Protection with tert-butyl dicarbonate (for intermediates) | Di-tert-butyl dicarbonate, TEA, DMAP | Ethyl acetate | 0–25 | 0.5 h | ~90 | Facilitates selective reactions |
| Selective dechlorination via hydrogenation | H2 gas, atmospheric pressure | Suitable solvent | Ambient | Variable | High | For intermediate purification |
Detailed Research Findings
- The chlorination step using phosphorus oxychloride is well-established and provides a robust method for introducing chlorine at the 2-position with high regioselectivity and yield. The presence of a tertiary amine base is essential to neutralize generated HCl and drive the reaction forward.
- Iodination with NIS in DMF is a mild and selective method for introducing iodine at the 5-position without affecting other halogen substituents. The reaction's scalability to hundreds of grams has been demonstrated, indicating its industrial applicability.
- Protection and deprotection strategies improve the overall synthetic efficiency by stabilizing intermediates and allowing selective functionalization.
- The overall synthetic route to 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is adaptable to large-scale production, with yields typically exceeding 90% per step and straightforward purification protocols.
Q & A
Q. What are the standard synthetic routes for 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, and how do reaction conditions influence yield?
The synthesis typically involves sequential halogenation of the pyrrolo[2,3-d]pyrimidine core. A common approach is:
- Step 1 : Chlorination at the 2-position using POCl₃ or PCl₅ under reflux conditions (60–100°C, 6–12 hours) .
- Step 2 : Regioselective iodination at the 5-position using N-iodosuccinimide (NIS) with catalytic Lewis acids (e.g., FeCl₃) in anhydrous DMF at 80°C for 8–24 hours .
Yields depend on solvent purity, stoichiometric ratios (e.g., 1.2–1.5 equiv NIS), and inert atmosphere. Lower yields (<50%) are observed if competing side reactions (e.g., dehalogenation) occur .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.8–8.5 ppm for pyrrole H) and carbons adjacent to halogens (e.g., C-2 and C-5 at δ 140–160 ppm) .
- X-ray Crystallography : Confirms regiochemistry and halogen positioning (e.g., I···Cl distances ~3.4–3.6 Å) .
- HRMS : Validates molecular formula (C₆H₃ClIN₃, [M+H]⁺ = 279.85) .
Q. How does the reactivity of the 2-chloro and 5-iodo substituents differ in cross-coupling reactions?
- Chlorine (C-2) : Participates in Suzuki-Miyaura couplings with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) due to moderate electrophilicity .
- Iodine (C-5) : Highly reactive in Ullmann or Buchwald-Hartwig aminations (CuI, DMEDA, or Pd-XPhos catalysts) due to lower bond dissociation energy .
Competitive substitution can occur; prioritize iodine for functionalization to avoid side reactions .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during late-stage functionalization of this compound?
- Directed C-H Activation : Use directing groups (e.g., pyridine) to favor iodination at C-5 over C-4/C-6 .
- Protection/Deprotection : Temporarily protect the pyrrole NH with SEM (trimethylsilylethoxymethyl) groups to prevent undesired N-alkylation .
- Computational Screening : DFT calculations (e.g., Gibbs free energy of transition states) predict favorable iodination sites .
Q. How can computational modeling predict the compound’s binding affinity to kinase targets?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, VEGFR2). The iodo group enhances π-π stacking with hydrophobic pockets, while chlorine stabilizes hydrogen bonds .
- MD Simulations : Analyze stability of ligand-protein complexes (RMSD <2 Å over 100 ns trajectories) to prioritize derivatives .
Q. How should researchers resolve contradictory bioactivity data in kinase inhibition assays?
- Control Experiments : Test against isoform-specific kinases (e.g., EGFR T790M vs. wild-type) to identify off-target effects .
- SAR Analysis : Compare IC₅₀ values of analogs (e.g., 2-Cl vs. 4-Cl derivatives) to isolate substituent contributions .
- Crystallographic Validation : Co-crystallize with target kinases to confirm binding modes (e.g., halogen bonds with catalytic lysine residues) .
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact (LD₅₀ >500 mg/kg in rats) .
- Storage : Keep in amber vials under argon at –20°C to prevent light-/moisture-induced decomposition .
- Waste Disposal : Neutralize with 10% sodium thiosulfate before disposal as halogenated organic waste .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Functionalization
Q. Table 2. Comparative Kinase Inhibition (IC₅₀, nM)
| Kinase | 2-Cl-5-I Derivative | 4-Cl-5-Ethyl Analog |
|---|---|---|
| EGFR | 12 ± 2 | 85 ± 10 |
| VEGFR2 | 8 ± 1 | 120 ± 15 |
| CDK2 | >1000 | 45 ± 5 |
| Data from |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
